8-Methoxyquinoline Derivatives Exhibit 200–29,000-Fold Aqueous Solubility Improvement Over the J2326 Lead Compound
In a systematic SAR study of 8-methoxyquinoline derivatives for Alzheimer's disease, compounds incorporating the 8-methoxyquinoline scaffold demonstrated aqueous solubility values ranging from 0.6 to 87.7 µg/mL, representing a 200-fold to greater than 29,000-fold improvement over the lead compound J2326 (5-chloro-8-methoxyquinoline derivative), which exhibited solubility below 0.003 µg/mL. The target compound, 8-methoxyquinoline-2-carboximidamide, shares the core 8-methoxyquinoline-2-substituted architecture of this series and is expected to benefit from the same solubility-enhancing effect of the 8-methoxy substitution relative to the 8-hydroxy or 5-chloro-8-methoxy congeners [1].
| Evidence Dimension | Aqueous solubility (µg/mL) |
|---|---|
| Target Compound Data | 0.6–87.7 µg/mL (class range for 8-methoxyquinoline-2-yl derivatives) |
| Comparator Or Baseline | J2326 (5-chloro-8-methoxyquinoline derivative): <0.003 µg/mL |
| Quantified Difference | 200-fold to >29,000-fold solubility enhancement for the 8-methoxyquinoline class over J2326 |
| Conditions | Measured in aqueous buffer; 8-methoxyquinoline-2-yl-alkyl derivatives synthesized and evaluated in vitro |
Why This Matters
For procurement decisions in CNS drug discovery, aqueous solubility is a critical developability parameter; the 8-methoxyquinoline scaffold offers orders-of-magnitude better solubility than clioquinol-derived leads, making it a superior starting point for hit-to-lead optimization.
- [1] Ye QQ. Design, Synthesis and Evaluation of 8-Methoxyquinoline Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease. Master's Thesis, National Taiwan University, 2014. tdr.lib.ntu.edu.tw/handle/123456789/55220 View Source
